molecular formula C21H17ClN4O2S B2772564 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1207036-09-6

2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2772564
CAS RN: 1207036-09-6
M. Wt: 424.9
InChI Key: DTBIIBDZYQNCDW-UHFFFAOYSA-N
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Description

2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C21H17ClN4O2S and its molecular weight is 424.9. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

Derivatives similar to the compound , like 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, have shown significant antibacterial activity. These compounds are synthesized from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide and have been analyzed for their properties against bacteria, demonstrating their potential as antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Anticonvulsant Activity

Research on omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives, which are structurally related to the compound , have revealed their effectiveness as anticonvulsants. These compounds have been tested against seizures induced by maximal electroshock (MES), with some demonstrating significant activity, indicating potential applications in the treatment of convulsions (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Antitumor Activity

N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which are structurally analogous to the compound , have shown potential antitumor activity against human tumor cell lines derived from various neoplastic diseases. This suggests the compound's potential application in cancer research and treatment (Yurttaş, Tay, & Demirayak, 2015).

Anticancer Properties

Similar compounds like N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been studied for their anticancer activity. These compounds exhibited selectivity in inhibiting human lung adenocarcinoma cells, indicating a potential application in developing anticancer therapies (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Synthesis and Characterization

The synthesis and characterization of similar compounds, such as 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives, have been extensively studied. These studies provide valuable insights into the chemical properties and potential applications of such compounds in various fields of scientific research (Duran & Demirayak, 2012).

properties

IUPAC Name

2-[1-(3-chlorophenyl)-5-phenylimidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2S/c1-14-10-19(25-28-14)24-20(27)13-29-21-23-12-18(15-6-3-2-4-7-15)26(21)17-9-5-8-16(22)11-17/h2-12H,13H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBIIBDZYQNCDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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